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Compound of Interest

Compound Name: 1,9-Caryolanediol 9-acetate

Cat. No.: B12436104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry of 1,9-
Caryolanediol 9-acetate, a sesquiterpenoid of interest in natural product chemistry and drug

discovery. This document details the structural elucidation, stereochemical assignment, and the

experimental methodologies employed in its characterization.

Core Structure and Stereochemical Configuration
1,9-Caryolanediol 9-acetate, with the molecular formula C₁₇H₂₈O₃, possesses a complex

tricyclic caryolane skeleton. The stereochemistry of this molecule has been determined through

extensive spectroscopic analysis. The absolute configuration is defined by the IUPAC name:

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate.

This nomenclature precisely defines the spatial arrangement at the five stereocenters on the

tricyclic core, which is crucial for its biological activity and interaction with molecular targets.

Table 1: Stereochemical Descriptors for 1,9-Caryolanediol 9-acetate
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Atom Number Stereochemical Descriptor

1 R

2 S

5 R

8 S

9 S

Isolation from Natural Sources
1,9-Caryolanediol 9-acetate is a natural product that has been isolated from the plant species

Sindora sumatrana Miq., which belongs to the Leguminosae family. The isolation of this

compound is a critical first step for its structural and biological characterization.

Experimental Protocols for Structural Elucidation
The determination of the intricate three-dimensional structure of 1,9-Caryolanediol 9-acetate
relies on a combination of sophisticated analytical techniques. While the specific details of the

original isolation and full characterization are not readily available in public literature, a

standard workflow for such a determination would involve the following key experimental

protocols.

Extraction and Isolation
A generalized protocol for the extraction and isolation of sesquiterpenoids like 1,9-
Caryolanediol 9-acetate from a plant source such as Sindora sumatrana would be as follows:
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Fig. 1: Generalized workflow for the isolation of 1,9-Caryolanediol 9-acetate.

Spectroscopic Analysis
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The definitive structural elucidation and stereochemical assignment would be achieved through

a combination of the following spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC,

HMBC, NOESY/ROESY) NMR experiments are fundamental.

¹H and ¹³C NMR: To identify the number and types of protons and carbons.

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations

between protons and carbons, which is key to assembling the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser

Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for

deducing the relative stereochemistry.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine

the exact molecular formula. Fragmentation patterns can provide additional structural clues.

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl (-OH) and ester

(C=O) groups.

X-ray Crystallography: This is the gold standard for determining the absolute stereochemistry

of a crystalline compound. If a suitable crystal can be obtained, single-crystal X-ray

diffraction analysis provides an unambiguous three-dimensional structure.

The logical flow for determining the stereochemistry using these techniques is outlined below.
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Fig. 2: Logical workflow for the stereochemical determination of 1,9-Caryolanediol 9-acetate.

Quantitative Data
While the primary literature containing the specific quantitative data for 1,9-Caryolanediol 9-
acetate is not widely available, the following tables represent the types of data that would be

generated during its structural elucidation.

Table 2: Hypothetical ¹H NMR Data (CDCl₃, 500 MHz)
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Position δ (ppm) Multiplicity J (Hz)

... ... ... ...

H-9 ~4.8-5.0 m ...

OAc ~2.05 s -

Me-12 ... s -

Me-13 ... s -

Me-15 ... s -

Table 3: Hypothetical ¹³C NMR Data (CDCl₃, 125 MHz)

Position δ (ppm)

C-1 ~75-80

C-9 ~70-75

C=O ~170

OAc-Me ~21

... ...

Signaling Pathways and Biological Activity
The biological activities and associated signaling pathways of 1,9-Caryolanediol 9-acetate are

not yet extensively studied. However, many caryophyllane sesquiterpenoids exhibit a range of

biological effects, including anti-inflammatory, antimicrobial, and cytotoxic activities. Future

research will likely focus on elucidating the molecular targets and signaling cascades

modulated by this compound.

Conclusion
The stereochemistry of 1,9-Caryolanediol 9-acetate has been established as

[(1R,2S,5R,8S,9S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.0²,⁵]dodecanyl] acetate. This

detailed three-dimensional arrangement is critical to its identity and potential biological function.
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The elucidation of such a complex structure relies on a synergistic application of modern

spectroscopic techniques, with NMR spectroscopy and X-ray crystallography being the most

definitive methods. Further investigation into the biological properties of this stereochemically

defined natural product is warranted to explore its potential in drug development.

To cite this document: BenchChem. [Unraveling the Stereochemistry of 1,9-Caryolanediol 9-
acetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12436104#understanding-the-stereochemistry-of-1-
9-caryolanediol-9-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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